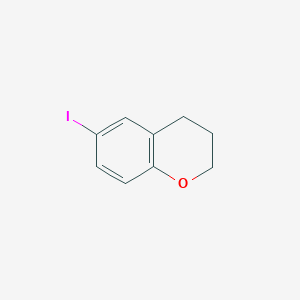

6-Iodochroman

Description

6-Iodochroman (CAS: 67856-45-5) is a halogenated derivative of chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The iodine substituent at the 6-position introduces significant electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research . Historically, this compound has been marketed as a building block for complex molecule synthesis, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Its molecular formula is inferred as C₉H₉IO (based on chroman’s core structure, C₉H₁₀O, with a hydrogen replaced by iodine). The compound’s reactivity is influenced by the electron-withdrawing iodine atom, which enhances its utility in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

6-iodo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHYOLMVKQWFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449337 | |

| Record name | 6-iodochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-45-5 | |

| Record name | 6-iodochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman typically involves the iodination of chroman derivatives. One common method includes the reaction of chroman with iodine in the presence of an oxidizing agent. For instance, a solution of chroman can be treated with iodine and potassium iodide in an acidic medium to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Iodochroman undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chroman-4-one derivatives.

Reduction: The iodine atom can be reduced to form deiodinated chroman.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Chroman-4-one derivatives.

Reduction: Deiodinated chroman.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

6-Iodochroman serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Converts this compound to this compound-4-one.

- Reduction : Produces chroman-4-ol.

- Substitution : Forms various substituted chroman derivatives depending on the nucleophile used.

Biological Applications

Enzyme Interaction Studies

Research has demonstrated that this compound derivatives can be utilized to study enzyme interactions and biological pathways. A notable application includes evaluating its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. In a study involving 4-substituted 2-hydroxychalcones, derivatives of this compound were synthesized and tested for their ability to inhibit these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry

Potential Therapeutic Agents

The structural characteristics of this compound make it a promising candidate for drug development. For example, studies have focused on its potential as an inhibitor of β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. Molecular docking studies have been employed to predict binding modes and affinities for these enzymes .

Material Science

Specialty Chemicals Production

In industrial applications, this compound is utilized in producing specialty chemicals with specific properties, such as antioxidants and UV stabilizers. Its unique chemical properties enable it to be incorporated into materials that require enhanced stability and resistance to degradation.

Case Studies

- Inhibition of Acetylcholinesterase : Research involving 4-substituted 2-hydroxychalcones demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against AChE and BChE, indicating potential therapeutic applications in treating neurodegenerative diseases .

- Synthesis of Dihydrobenzofurochromenes : A study explored the synthesis of fused flavonoids from this compound derivatives as potential inhibitors for the SARS-CoV-2 main protease (3CLpro). The optimized reaction conditions yielded high product yields, showcasing its utility in developing antiviral agents .

- Development of Specialty Chemicals : Industrial applications highlighted the role of this compound in creating materials with enhanced properties such as UV stability and antioxidant activity, demonstrating its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Iodochroman involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

- This compound-4-ol : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to the parent compound. This derivative is suited for reactions requiring hydroxyl-directed regioselectivity .

- This compound-2-one/4-one : The ketone groups enhance electrophilicity, enabling participation in condensation reactions (e.g., aldol reactions). The position of the ketone (C2 vs. C4) affects steric accessibility and electronic distribution .

Functional Analogs: Iodinated Heterocycles

Compounds with iodine substituents in heterocyclic systems share synthetic utility but differ in core structure and applications:

Comparison with this compound :

- Reactivity : this compound’s oxygen-containing ring enables ring-opening reactions, unlike rigid aromatic systems like pyrimidine or carbazole.

- Applications : While this compound is primarily a synthetic intermediate, 6-Iodouracil and 2-Iodo-6-chloropurine have direct biomedical roles due to their nucleic acid mimicry .

Stability Considerations :

- Iodine’s heavy atom effect can reduce thermal stability compared to non-halogenated analogs.

- Derivatives with ketones (e.g., this compound-2-one) are prone to nucleophilic attack at the carbonyl carbon, necessitating anhydrous storage conditions .

Biological Activity

6-Iodochroman is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the chroman class of compounds, characterized by a chroman ring with an iodine substituent at the 6-position. The synthesis of this compound can be achieved through various methods, including halogenation of chroman derivatives or direct iodination of precursors. Recent studies have explored the synthesis of related compounds, demonstrating effective yields and purity through optimized protocols .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for some derivatives were found to be comparable or superior to established inhibitors like donepezil .

- Antioxidant Activity : Compounds in the chroman family have shown antioxidant properties, which may contribute to their neuroprotective effects. This activity is essential in mitigating oxidative stress associated with various diseases .

- Anti-inflammatory Effects : Some studies suggest that this compound derivatives may exhibit anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound derivatives:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE Inhibition | 9.38 | |

| This compound | BChE Inhibition | 4.17 | |

| Derivative A | Antioxidant Activity | - | |

| Derivative B | Anti-inflammatory | - |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of halogenated chroman derivatives, including this compound, in cellular models of oxidative stress. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative agents, supporting their potential use in neurodegenerative disease therapies .

Case Study 2: Metabolic Regulation

In another investigation, researchers assessed the impact of this compound on metabolic parameters in diet-induced obesity models. The compound demonstrated a capacity to regulate lipid metabolism and improve insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic disorders .

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Validate scalability across batch sizes (1 mmol to 1 mol) and report critical quality attributes (CQAs) like purity (>98%) and yield variability (±5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.